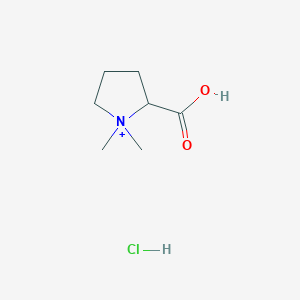
Proline betaine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Proline betaine hydrochloride can be synthesized through the methylation of proline. The process involves the reaction of proline with methyl iodide in the presence of a base, such as sodium hydroxide, to form N,N-dimethylproline. This intermediate is then treated with hydrochloric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves the extraction of betaine from natural sources, such as sugar beets (Beta vulgaris). The extraction process includes accelerated solvent extraction coupled with solid-phase extraction . The extracted betaine is then subjected to further chemical reactions to produce this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Proline betaine hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form betaine aldehyde and subsequently betaine.
Reduction: It can be reduced to form N,N-dimethylproline.
Substitution: The compound can undergo substitution reactions where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Betaine aldehyde and betaine.
Reduction: N,N-dimethylproline.
Substitution: Various substituted proline derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
Proline betaine hydrochloride exerts its effects through several mechanisms:
Osmoprotection: It helps maintain cellular hydration and function by stabilizing protein structures and regulating water balance.
Methylation: The compound acts as a methyl group donor in the methionine cycle, aiding in the remethylation of homocysteine to methionine.
Antioxidant: It exhibits antioxidant properties, reducing oxidative stress and preventing cellular damage.
Comparaison Avec Des Composés Similaires
Proline betaine hydrochloride is similar to other betaine compounds, such as glycine betaine and choline betaine. it has unique properties that set it apart:
Glycine Betaine: While both compounds act as osmoprotectants, this compound has additional pharmacological effects, such as cardioprotection and neuroprotection.
Choline Betaine: This compound is more efficient in methylation reactions compared to choline betaine, making it a better candidate for reducing homocysteine levels.
List of Similar Compounds
- Glycine betaine
- Choline betaine
- N,N-dimethylglycine
- Betaine aldehyde
Propriétés
Formule moléculaire |
C7H15ClNO2+ |
|---|---|
Poids moléculaire |
180.65 g/mol |
Nom IUPAC |
1,1-dimethylpyrrolidin-1-ium-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-8(2)5-3-4-6(8)7(9)10;/h6H,3-5H2,1-2H3;1H/p+1 |
Clé InChI |
DUNMULOWUUIQIL-UHFFFAOYSA-O |
SMILES canonique |
C[N+]1(CCCC1C(=O)O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


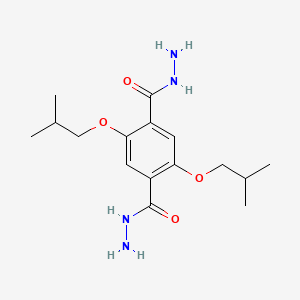
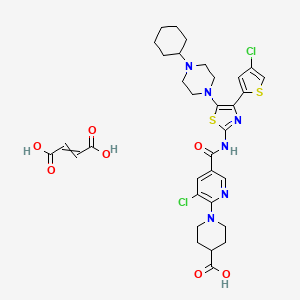
![1-[(Ammoniooxy)methyl]-3-bromobenzene chloride](/img/structure/B12511916.png)

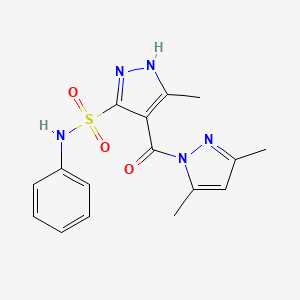

![(1S,2S,6R,8S)-4-(4-bromobutyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0^{2,6]decane](/img/structure/B12511954.png)
![Tricyclo[10.4.0.04,9]hexadeca-1(16),2,4,6,8,10,12,14-octaene](/img/structure/B12511959.png)
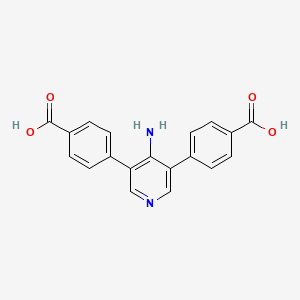
![8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-isopropyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12511972.png)
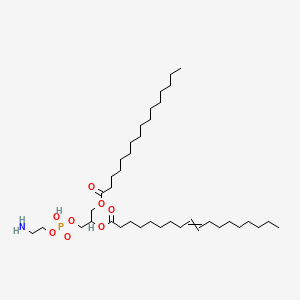
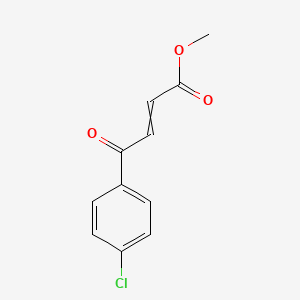
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12511977.png)

